4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Given its structural similarity to sulfonamide derivatives, it may interact with enzymes or receptors that have an affinity for sulfonamides .
Mode of Action
Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis
Biochemical Pathways
Based on the known effects of sulfonamides, it could potentially interfere with the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation .
Result of Action
If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folate synthesis .
Biochemical Analysis
Biochemical Properties
4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid interacts with enzymes such as cytosolic phospholipase A2α (cPLA2α) . It acts as an inhibitor of cPLA2α, affecting the enzyme’s activity at the micromolar level .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on cPLA2α . By inhibiting this enzyme, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cPLA2α . As an inhibitor, it can affect the enzyme’s activity, leading to changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfamoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids or sulfonamides.
Scientific Research Applications
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- 4-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
Uniqueness
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFUNYMSRKMAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368231 |
Source
|
Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-87-1 |
Source
|
Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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